4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quinoxaline Derivatives
Quinoxaline and its derivatives, related to pyrazoloquinolines, are known for their wide range of applications including dyes, pharmaceuticals, and antibiotics. They have been explored for antitumoral properties and as catalysts' ligands. The synthesis methods of quinoxaline derivatives involve condensing ortho-diamines with 1,2-diketones, indicating a chemical versatility that could be relevant to the synthesis and application of "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" (Pareek & Kishor, 2015).
Pyrazolines and Pyrazoloquinoline Scaffolds
Pyrazolines and their derivatives, which share structural similarities with pyrazoloquinolines, exhibit a variety of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This highlights the potential for "this compound" to be investigated for similar bioactivities (Shaaban et al., 2012).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This suggests potential industrial and research applications of quinoline-related compounds in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Pyrazoloquinoline as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to pyrazoloquinoline, has been extensively explored as a key element for kinase inhibitor binding, with applications spanning a broad range of kinase targets. This versatility in binding modes suggests that compounds like "this compound" could have potential applications in drug discovery, particularly in the development of new therapeutic agents (Wenglowsky, 2013).
Properties
IUPAC Name |
4-amino-1,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-6-3-8-10(9(17)4-6)11(13)7-5-14-16(2)12(7)15-8/h5-6H,3-4H2,1-2H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWFLHVOBVABCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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